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Compound of Interest

Compound Name: (R)-3-Hydroxybutanenitrile

Cat. No.: B107914 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential applications of (R)-3-Hydroxybutanenitrile. The information is intended for

researchers, scientists, and professionals in the field of drug development who are interested in

the therapeutic potential and synthetic utility of this chiral molecule.

Core Chemical Properties
(R)-3-Hydroxybutanenitrile is a chiral molecule containing both a hydroxyl and a nitrile

functional group. These groups dictate its chemical reactivity and physical properties, making it

a valuable building block in organic synthesis.

Quantitative Data Summary
The following table summarizes the key physicochemical properties of 3-hydroxybutanenitrile. It

is important to note that some of these properties have been reported for the racemic mixture.
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Property Value Reference

Molecular Formula C₄H₇NO [1]

Molecular Weight 85.10 g/mol [1]

Boiling Point 214 °C (lit.) [2]

Density 0.976 g/mL at 25 °C (lit.) [2]

Refractive Index (n²⁰/D) 1.429 (lit.) [2]

Solubility
Soluble in water, ethanol, and

methanol.

Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of (R)-3-
Hydroxybutanenitrile. Below are the expected spectral features based on its chemical

structure.

¹H NMR Spectroscopy
The proton NMR spectrum of (R)-3-Hydroxybutanenitrile is expected to show distinct signals

corresponding to the different proton environments in the molecule. A representative ¹H NMR

spectrum for 3-hydroxybutyronitrile is available.[3]

Protons
Expected Chemical Shift
(δ, ppm)

Multiplicity

-OH Broad singlet s

-CH(OH)- Multiplet m

-CH₂-CN Multiplet m

-CH₃ Doublet d

¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.
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Carbon Expected Chemical Shift (δ, ppm)

-CN 118-125

-CH(OH)- 60-70

-CH₂-CN 25-35

-CH₃ 20-30

IR Spectroscopy
The infrared spectrum reveals the presence of the key functional groups.

Functional Group Vibration
Expected
Wavenumber
(cm⁻¹)

Intensity

O-H Stretch 3600-3200 Strong, Broad

C-H (sp³) Stretch 3000-2850 Medium-Strong

C≡N Stretch 2260-2240 Sharp, Medium

C-O Stretch 1260-1000 Strong

Experimental Protocols
The following sections detail methodologies for the synthesis, purification, and analysis of

(R)-3-Hydroxybutanenitrile.

Enantioselective Synthesis
An efficient method for the synthesis of (R)-3-Hydroxybutanenitrile is through the enzymatic

reduction of 3-oxobutanenitrile. This approach offers high enantioselectivity. A similar enzymatic

reduction has been successfully used for the synthesis of (R)-3-hydroxypentanenitrile.[4]

Methodology: Enzymatic Reduction of 3-Oxobutanenitrile
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Enzyme and Cofactor Preparation: A recombinant ketoreductase enzyme that exhibits (R)-

selectivity is expressed in a suitable host, such as E. coli. A cofactor regeneration system, for

example, using glucose dehydrogenase and glucose, is prepared to ensure a continuous

supply of NADPH.

Reaction Setup: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0),

3-oxobutanenitrile is added as the substrate. The ketoreductase, NADPH, and the cofactor

regeneration system are then introduced.

Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g.,

30°C) with gentle agitation.

Monitoring: The progress of the reaction is monitored by periodically taking aliquots and

analyzing them by chiral gas chromatography (GC) or high-performance liquid

chromatography (HPLC) to determine the conversion and enantiomeric excess.

Work-up and Purification: Once the reaction is complete, the enzyme is removed by

centrifugation. The aqueous solution is then extracted with an organic solvent (e.g., ethyl

acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the

solvent is removed under reduced pressure to yield the crude (R)-3-Hydroxybutanenitrile.

Further purification can be achieved by vacuum distillation or column chromatography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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